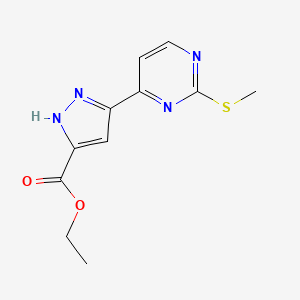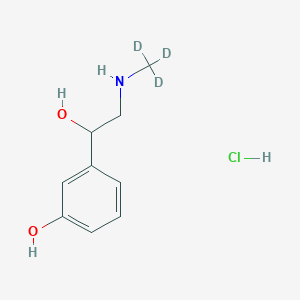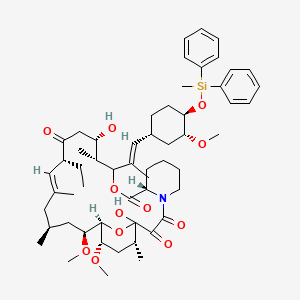
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) is a synthetic derivative of Ascomycin, a potent immunosuppressive agent. This compound is characterized by the presence of a methyl(diphenyl)silyl group and an epimeric mixture at the 19th position. It has a molecular formula of C56H81NO12Si and a molecular weight of 988.327 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) involves multiple steps, starting from AscomycinThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) has several scientific research applications:
Chemistry: Used as a protected intermediate in the synthesis of epimeric derivatives of Ascomycin.
Biology: Studied for its immunosuppressive properties and potential therapeutic applications in autoimmune diseases.
Medicine: Investigated for its potential use in organ transplantation and treatment of inflammatory conditions.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) involves binding to immunophilin proteins, which inhibits the activity of calcineurin. This inhibition prevents the activation of T-cells and the production of pro-inflammatory cytokines, leading to immunosuppression. The molecular targets include FK506-binding proteins (FKBPs) and the calcineurin pathway .
Comparison with Similar Compounds
Similar Compounds
Ascomycin: The parent compound, known for its potent immunosuppressive properties.
Tacrolimus: Another immunosuppressive agent with a similar mechanism of action.
Sirolimus: An immunosuppressant with a different mechanism, targeting the mTOR pathway.
Uniqueness
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) is unique due to its specific structural modifications, which enhance its stability and selectivity. The presence of the methyl(diphenyl)silyl group and the epimeric mixture at the 19th position provide distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
Molecular Formula |
C56H81NO12Si |
|---|---|
Molecular Weight |
988.3 g/mol |
IUPAC Name |
(9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-[methyl(diphenyl)silyl]oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C56H81NO12Si/c1-11-41-29-35(2)28-36(3)30-49(65-8)52-50(66-9)32-38(5)56(63,68-52)53(60)54(61)57-27-19-18-24-44(57)55(62)67-51(39(6)45(58)34-46(41)59)37(4)31-40-25-26-47(48(33-40)64-7)69-70(10,42-20-14-12-15-21-42)43-22-16-13-17-23-43/h12-17,20-23,29,31,36,38-41,44-45,47-52,58,63H,11,18-19,24-28,30,32-34H2,1-10H3/b35-29+,37-31+/t36-,38+,39+,40-,41+,44-,45-,47+,48+,49-,50-,51?,52+,56?/m0/s1 |
InChI Key |
ZTHHJZKTDWZCTE-HAFGXBPJSA-N |
Isomeric SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H](C(O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6)/C)O)C)OC)OC)C)\C |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6)C)O)C)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
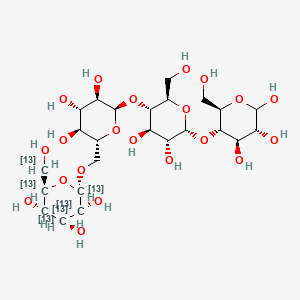
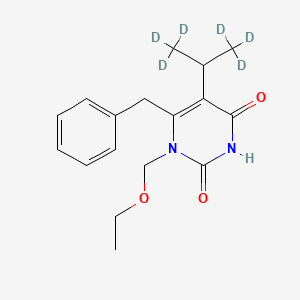
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
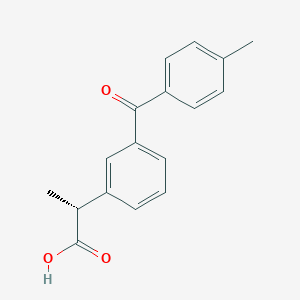

![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
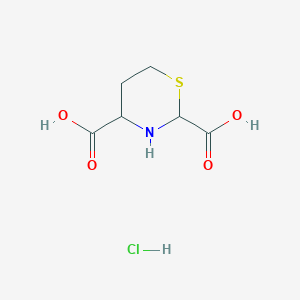
![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)

![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
